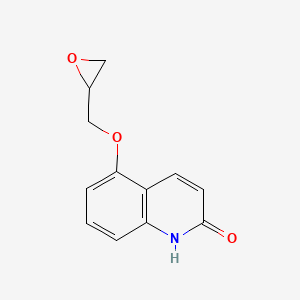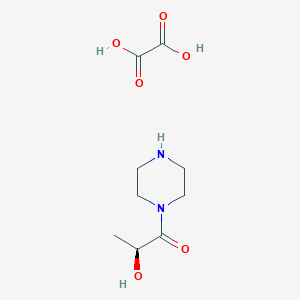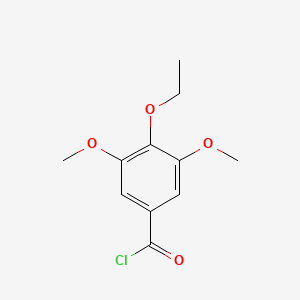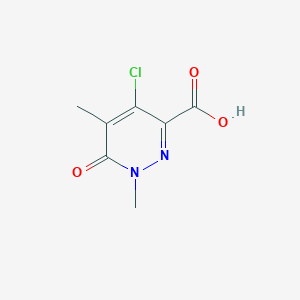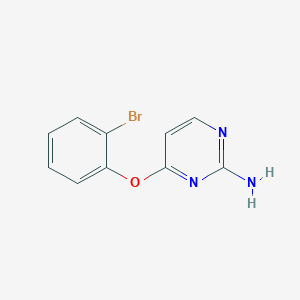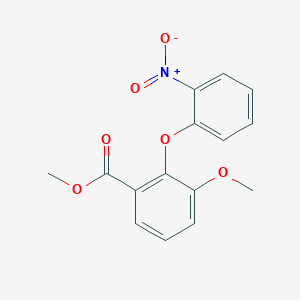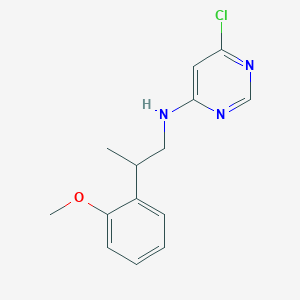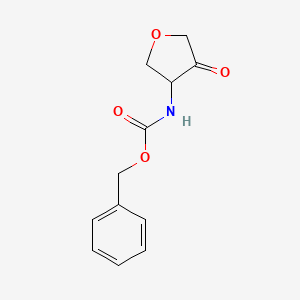
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate
Overview
Description
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is an organic compound with the molecular formula C12H13NO4 It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a benzyl group and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tetrahydrofuran derivatives with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (4-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Benzyl (4-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The benzyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- Benzyl 5-oxotetrahydrofuran-3-ylcarbamate
- Benzyl 2-oxotetrahydrofuran-3-ylcarbamate
Comparison: Benzyl (4-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific substitution pattern on the tetrahydrofuran ring. This structural difference can influence its reactivity, binding properties, and overall biological activity compared to similar compounds. For instance, the position of the oxo group can affect the compound’s ability to participate in specific chemical reactions or interact with biological targets.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
benzyl N-(4-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H13NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
AWXKVKOGYYLMEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CO1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
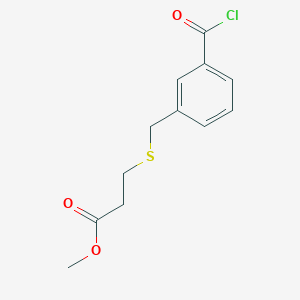
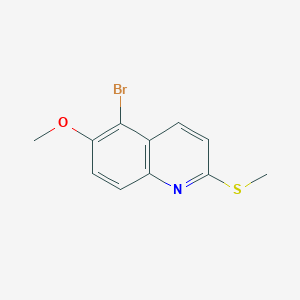
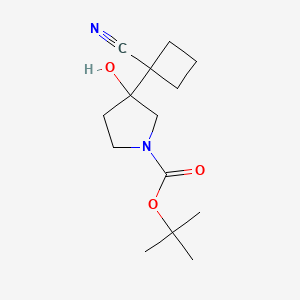
![2-[[(6-methoxy-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8292284.png)
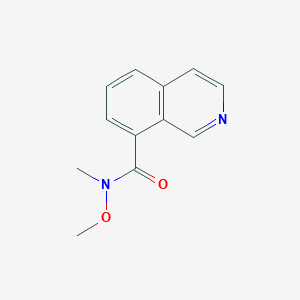
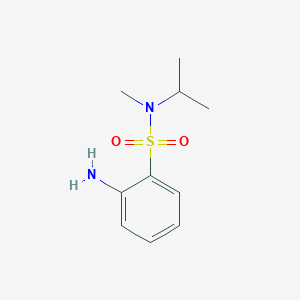
![3-Methyl-3,7,8,9-tetrahydro-pyrano[3,2-e]indole-1-carboxaldehyde](/img/structure/B8292309.png)
